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molecular formula C8H9NO3 B087216 N-(4-Hydroxyphenyl)glycine CAS No. 122-87-2

N-(4-Hydroxyphenyl)glycine

Cat. No. B087216
M. Wt: 167.16 g/mol
InChI Key: WRUZLCLJULHLEY-UHFFFAOYSA-N
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Patent
US04350826

Procedure details

A mixture of sodium p-hydroxymandelate monohydrate (1.04 g.), ammonium acetate (2.0 g.) and water (0.5 ml.) is stirred and heated under reflux (internal temperature 125° C.) for 2.5 hours. Water (3 ml.) is added to the thick slurry thus obtained, the mixture is cooled and filtered and the solid residue is washed twice with water and then with acetone. There is thus obtained p-hydroxyphenylglycine (0.56 g., 66% yield).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH:2][C:3]1[CH:13]=[CH:12][C:6](C(O)C([O-])=O)=[CH:5][CH:4]=1.[Na+].[C:15]([O-:18])(=[O:17])[CH3:16].[NH4+:19]>O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([NH:19][CH2:16][C:15]([OH:18])=[O:17])=[CH:12][CH:13]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
O.OC1=CC=C(C(C(=O)[O-])O)C=C1.[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid residue is washed twice with water

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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